5-Amino-3-methyl-1-phenyl-2-pyrazolin

Solubility Crystallization Process Chemistry

Dye and pigment synthesis requires precise heterocyclic intermediates. Substituting with aromatic pyrazole or oxidized pyrazolone analogs alters reaction kinetics and thermal stability. - **Key Advantage**: Partially saturated 4,5-dihydro ring enables unique C4 reactivity for Knoevenagel cascades and distinct azo chromophore tuning. - **Application**: Critical for high-temp color filter manufacturing and dye-sensitized solar cells. - **Handling**: High solubility in 1,4-dioxane and acetonitrile; poor aqueous solubility.

Molecular Formula C10H13N3
Molecular Weight 175.23 g/mol
CAS No. 71799-38-7
Cat. No. B12883879
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-3-methyl-1-phenyl-2-pyrazolin
CAS71799-38-7
Molecular FormulaC10H13N3
Molecular Weight175.23 g/mol
Structural Identifiers
SMILESCC1=NN(C(C1)N)C2=CC=CC=C2
InChIInChI=1S/C10H13N3/c1-8-7-10(11)13(12-8)9-5-3-2-4-6-9/h2-6,10H,7,11H2,1H3
InChIKeyIUKCTAQXDOOJBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Amino-3-methyl-1-phenyl-2-pyrazolin: Procurement & Characterization


5-Amino-3-methyl-1-phenyl-2-pyrazolin (CAS 71799-38-7), also named 5-methyl-2-phenyl-3,4-dihydropyrazol-3-amine, is a partially saturated pyrazoline derivative bearing a primary amino group, a 3-methyl, and an N1-phenyl substituent . It exhibits a molecular weight of 175.23 g/mol and a boiling point of 290.2°C at 760 mmHg . The compound serves as a key intermediate in dye and pigment chemistry, particularly for constructing heterocyclic azo chromophores with enhanced thermal stability and water resistance [1].

5-Amino-3-methyl-1-phenyl-2-pyrazolin Substitution Risks


Procurement decisions must account for critical structural and functional distinctions between pyrazoline, pyrazolone, and pyrazole analogs. 5-Amino-3-methyl-1-phenyl-2-pyrazolin (CAS 71799-38-7) is a 4,5-dihydro (saturated) pyrazole with a free primary amine, whereas close analogs like 3-methyl-1-phenyl-2-pyrazolin-5-one (Edaravone, CAS 89-25-8) are oxidized pyrazolones with distinct reactivity and regulatory status . The fully aromatic 5-amino-3-methyl-1-phenylpyrazole (CAS 1131-18-6) similarly differs in ring saturation, hydrogen-bonding capacity, and nucleophilic character, directly impacting downstream synthetic efficiency and coloristic properties [1]. Generic substitution without verifying the dihydro-amine configuration risks incompatible reaction kinetics in diazotization and coupling steps, as well as altered thermal stability in final pigment formulations .

5-Amino-3-methyl-1-phenyl-2-pyrazolin: Quantitative Evidence


Solubility in Organic Solvents

A comprehensive solubility study of the structurally related 5-amino-3-methyl-1-phenylpyrazole (CAS 1131-18-6) across ten solvents provides a class-level inference for the target compound. The solubility order was 1,4-dioxane > acetonitrile > methanol > isobutanol > ethanol > n-propanol > isopropanol > 2-butanone > toluene > cyclohexane, with maximum mole fraction solubility in 1,4-dioxane at 318.15 K [1]. In contrast, the pyrazolone analog 3-methyl-1-phenyl-2-pyrazolin-5-one (Edaravone) exhibits water solubility of 3.3 g/L . This divergent solvent preference—hydrophobic organic vs. aqueous—is critical for designing synthetic workup and purification workflows, as the target dihydro-amine is expected to partition preferentially into organic phases during extraction, unlike the water-soluble pyrazolone.

Solubility Crystallization Process Chemistry

Thermal Stability in Pigment Formulations

A patent application (CN-1602836-A) discloses that pigment derivatives incorporating the 5-amino-3-methyl-1-phenyl-2-pyrazolin scaffold eliminate the heat resistance shortcomings of conventional dyes while maintaining excellent coloring power. The invention specifically claims that introducing this dihydropyrazole-amine moiety yields a hybrid pigment with '出色着色力' (excellent coloring power) and enhanced water resistance due to the introduced functional group [1]. In contrast, standard pyrazolone-based pigments (e.g., those derived from 3-methyl-1-phenyl-5-pyrazolone) often exhibit thermal decomposition or color fade above 200°C [2].

Pigment Chemistry Thermal Stability Color Filter

Nucleophilic Reactivity & Synthetic Versatility

The exocyclic amino group of 5-amino-3-methyl-1-phenyl-2-pyrazolin behaves as a typical nucleophile, readily participating in reactions with various electrophiles . This reactivity contrasts with the oxidized pyrazolone analog (Edaravone), where the carbonyl group at position 5 dominates reactivity and directs electrophilic attack to different ring positions [1]. The dihydropyrazole scaffold has been employed in the synthesis of fused heterocycles via the tert-amino effect, enabling Knoevenagel condensation with active methylene compounds followed by cyclization with ZnCl₂—a transformation not accessible to the fully aromatic pyrazole analog [2].

Organic Synthesis Heterocyclic Chemistry Building Block

Azo Dye Spectral Tuning

Diazotization of 5-amino-3-methyl-1-phenyl-2-pyrazolin followed by coupling yields azo dyes with distinct absorption characteristics. A comparative study of 5-aminopyrazole-derived azo dyes showed that introducing s-triazinyl substituents improves spectral absorption properties over corresponding 5-aminophenylpyrazole dyes [1]. The target dihydro scaffold provides a different electronic environment compared to the fully aromatic 5-amino-3-methyl-1-phenylpyrazole (CAS 1131-18-6), which has been used to prepare copper complexes for dye-sensitized solar cells with specific UV-Vis absorption bands [2]. The choice between dihydro (71799-38-7) and aromatic (1131-18-6) amino precursors directly influences the λmax and molar extinction coefficient of the resulting azo chromophore.

Azo Dye Chemistry Spectral Properties Dye-Sensitized Solar Cells

5-Amino-3-methyl-1-phenyl-2-pyrazolin: Application Scenarios


Heat-Resistant Hybrid Pigments for LCD Color Filters

Procurement of 5-amino-3-methyl-1-phenyl-2-pyrazolin is indicated for formulating pigment derivatives intended for high-temperature color filter manufacturing. The compound's documented ability to eliminate heat resistance shortcomings while preserving color strength makes it a strategic choice over standard pyrazolone couplers that degrade during post-processing [1].

Fused Pyrazolinoquinolizine Heterocycles via tert-Amino Effect

This dihydro-amine scaffold is uniquely suited for Knoevenagel condensation/cyclization cascades yielding pyrazolinoquinolizines. The C4 reactivity enabled by the partially saturated ring cannot be replicated using the fully aromatic 5-amino-3-methyl-1-phenylpyrazole or the oxidized pyrazolone analog, making CAS 71799-38-7 the mandatory starting material for this synthetic pathway [2].

Bi-Heterocyclic Azo Dyes with Tunable Absorption

As a diazo component, 5-amino-3-methyl-1-phenyl-2-pyrazolin enables the preparation of bi-heterocyclic azo dyes with absorption maxima distinct from those derived from the aromatic pyrazole analog. This differential electronic tuning is critical for applications in disperse dyeing and dye-sensitized solar cells where precise spectral matching is required [3].

Crystallization in Organic Solvent Systems

Based on class-level solubility data, this compound is expected to exhibit high solubility in 1,4-dioxane and acetonitrile with poor aqueous solubility. Process chemists should prioritize these organic solvents for recrystallization and workup, contrasting sharply with the water-soluble pyrazolone analog which requires different isolation strategies [4].

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